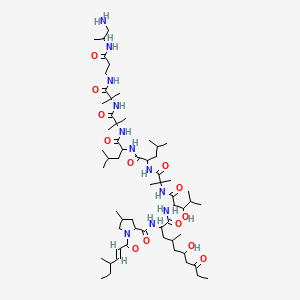
Leucinostatin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinostatin C is a novel peptide antibiotic isolated from Paecilomyces linacinus.
Applications De Recherche Scientifique
Antimicrobial Activity
Leucinostatins, including Leucinostatin C, have demonstrated significant antimicrobial properties against various pathogens. The mechanisms of action primarily involve the inhibition of ATP synthesis and disruption of mitochondrial functions in microbial cells.
Efficacy Against Fungal Pathogens
Research indicates that this compound exhibits inhibitory effects against fungal pathogens such as Cryptococcus neoformans and Phytophthora infestans. In vitro assays have shown that leucinostatins can significantly reduce the growth of these fungi, making them potential candidates for agricultural applications and bio-control strategies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Cryptococcus neoformans | 25.8 μg/ml | |
| Phytophthora infestans | Varies with concentration |
Antiprotozoal Applications
This compound has been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Studies have shown that leucinostatins exhibit potent activity with low IC50 values, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationships of synthetic derivatives of this compound have been extensively studied to enhance its efficacy. Modifications to the molecular structure have led to the development of compounds with improved antiprotozoal activity.
| Compound | IC50 (nM) | Target Organism |
|---|---|---|
| Leucinostatin A | 0.4–0.9 | Plasmodium falciparum |
| Leucinostatin B | 2.8 | Trypanosoma brucei |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy, particularly against triple-negative breast cancer (TNBC). The compound has shown selective cytostatic activity in specific TNBC cell lines by inhibiting mTORC1 signaling pathways.
Biosynthesis and Genetic Studies
The biosynthesis of leucinostatins, including this compound, has been linked to specific gene clusters in fungi such as Purpureocillium lilacinum. Genetic manipulation studies have elucidated the pathways involved in their production, paving the way for biotechnological applications.
Gene Clusters Involved
Research has identified key genes responsible for the biosynthesis of leucinostatins, which can be targeted for enhanced production through genetic engineering techniques.
| Gene | Function | Impact on Production |
|---|---|---|
| lcsA | Essential for leucinostatin synthesis | Knockout abolishes production |
| lcsG | Methyltransferase for terminal modifications | Enhances antibiotic properties |
Propriétés
Numéro CAS |
110483-88-0 |
|---|---|
Formule moléculaire |
C60H107N11O13 |
Poids moléculaire |
1190.6 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |
Clé InChI |
GSDHBCARJCOTCO-QURGRASLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
SMILES isomérique |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
SMILES canonique |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leucinostatin C; Leucinostatin-C; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















